molecular formula C19H27N3O2S B10932395 4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine

Cat. No.: B10932395
M. Wt: 361.5 g/mol
InChI Key: FENIBXVQBCFVII-UHFFFAOYSA-N
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Description

4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic conditions. The resulting pyrazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.

The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives. The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides. Finally, the sulfonylated pyrazole is coupled with the benzyl-substituted piperidine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the sulfonylation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzyl alcohol or benzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Sulfide derivatives.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine is not fully understood, but it is believed to interact with specific molecular targets in cells. The sulfonyl group may play a role in binding to enzymes or receptors, while the pyrazole ring could be involved in modulating biological activity through interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the benzyl, sulfonyl, and pyrazole groups in This compound imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

IUPAC Name

4-benzyl-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperidine

InChI

InChI=1S/C19H27N3O2S/c1-4-22-16(3)19(15(2)20-22)25(23,24)21-12-10-18(11-13-21)14-17-8-6-5-7-9-17/h5-9,18H,4,10-14H2,1-3H3

InChI Key

FENIBXVQBCFVII-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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